Sanguirubine

Description

Structure

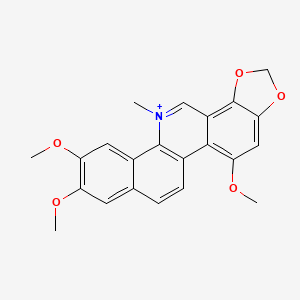

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20NO5+ |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene |

InChI |

InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1 |

InChI Key |

FUAPOWMHFINSMM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Sanguirubine: A Technical Guide to Natural Sources, Extraction, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguirubine, a quaternary benzophenanthridine alkaloid, is a phytochemical of significant interest within the scientific community. Exhibiting a range of bioactive properties, it is often found in concert with other alkaloids, most notably sanguinarine, within a specific cohort of plant species. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its prevalence across various plant sources. Furthermore, it outlines comprehensive experimental methodologies for its extraction, isolation, and quantification. Finally, this document elucidates key signaling pathways potentially modulated by this compound, offering a molecular basis for its therapeutic investigation in drug discovery and development.

Natural Sources and Plant Origins of this compound

This compound is primarily sequestered within a select group of plants belonging to the Papaveraceae family . These species are recognized for their rich and diverse alkaloid profiles. The principal plant origins of this compound are detailed below.

Primary Plant Sources

-

Sanguinaria canadensis (Bloodroot): Native to eastern North America, the rhizome of this perennial herb is a prominent source of this compound.[1] When the rhizome is cut, it exudes a characteristic red latex, from which the plant derives its common name. The alkaloid profile of Sanguinaria canadensis is complex, with this compound being one of the minor benzophenanthridine alkaloids.[1]

-

Chelidonium majus (Greater Celandine): A perennial herb found throughout Europe and Western Asia, Greater Celandine is another member of the Papaveraceae family known to produce this compound.[5][6] The plant is characterized by its bright yellow latex, which contains a variety of isoquinoline (B145761) alkaloids.

-

Argemone mexicana (Mexican Prickly Poppy): This hardy, pioneering plant, native to Mexico but now widely naturalized, contains this compound within its seeds and other tissues.[7][8] It is recognized by its spiny leaves and bright yellow flowers.

-

Bocconia frutescens (Plume Poppy): This shrubby member of the Papaveraceae family, native to the Americas, is also a source of benzophenanthridine alkaloids.[9]

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its co-occurring alkaloids can vary significantly based on the plant species, the specific organ, the developmental stage of the plant, and the geographic location of its cultivation. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Alkaloid | Concentration (mg/g of dry plant material) | Reference |

| Sanguinaria canadensis | Rhizome | Sanguinarine | Up to 15-fold difference between individual rhizomes | [1] |

| Rhizome | This compound | 1.2% of total alkaloid pool | [1] | |

| Rhizome | Total Alkaloids | ~12.47 mg/g (fresh weight) | [10] | |

| Macleaya cordata | Aerial Part (May) | Sanguinarine | 4.091 | [4] |

| Roots (May) | Sanguinarine | 1.647 | [4] | |

| Aerial Part (July) | Sanguinarine | 2.888 | [4] | |

| Roots (July) | Sanguinarine | ~1.7 | [4] | |

| Aerial Part (Sept) | Sanguinarine | 2.413 | [4] | |

| Roots (Sept) | Sanguinarine | 1.233 | [4] | |

| Chelidonium majus | Herb | Sanguinarine | 0.66 - 2.93 | [11] |

| Herb (cultivated) | Sanguinarine | Significantly increased over wild-grown | [12] | |

| Argemone mexicana | Mature Seeds | Sanguinarine | ~0.8 | [13] |

| Cotyledons (early germination) | Sanguinarine | up to ~0.55 | [7] |

Experimental Protocols

Extraction and Isolation of this compound

The extraction of this compound, as a quaternary benzophenanthridine alkaloid, typically involves an initial acid-base extraction followed by chromatographic purification.

1. General Extraction Procedure:

-

Maceration: Dried and powdered plant material (e.g., rhizomes of Sanguinaria canadensis) is macerated with an acidic aqueous solution (e.g., 5% acetic acid) for an extended period (e.g., 30 minutes under sonication).[14] This protonates the alkaloids, increasing their solubility in the aqueous phase.

-

Filtration and Defatting: The acidic extract is filtered, and the resulting aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove lipids and other non-polar compounds.

-

Basification and Liquid-Liquid Extraction: The aqueous layer is then basified with a base (e.g., 28% ammonia) to a pH of approximately 9-10.[15] This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent (e.g., chloroform (B151607) or a mixture of 28% ammonia (B1221849) and methanol (B129727) (1:19)).[14]

-

Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.

2. Purification by Column Chromatography:

-

The crude alkaloid extract can be further purified using column chromatography. A silica (B1680970) gel stationary phase is commonly employed, with a mobile phase consisting of a gradient of solvents of increasing polarity (e.g., a mixture of n-butanol, acetic acid, and water). The fractions are collected and analyzed for the presence of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound and other alkaloids.

1. Sample Preparation:

-

The purified alkaloid extract is dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis (e.g., 50% aqueous methanol).[14] The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of benzophenanthridine alkaloids.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: A Diode Array Detector (DAD) or a UV detector is typically used, with the detection wavelength set at the maximum absorbance of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.

Signaling Pathways Modulated by Benzophenanthridine Alkaloids

While research specifically on this compound's modulation of signaling pathways is emerging, the extensive studies on the closely related and co-isolated alkaloid, sanguinarine, provide a strong indication of the likely molecular targets. The structural similarities suggest that this compound may share mechanisms of action. The following diagrams illustrate key signaling pathways implicated in the anticancer and anti-inflammatory effects of sanguinarine, which are probable targets for this compound.

Experimental Workflow for Extraction and Quantification

References

- 1. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]

- 3. kintai-bio.com [kintai-bio.com]

- 4. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sanguinarine: its potential as a liver toxic alkaloid present in the seeds of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of benzophenanthridine alkaloids from Bocconia arborea by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 11. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sanguirubine and Related Benzophenanthridine Alkaloids

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Sanguirubine, a benzophenanthridine alkaloid. Given the limited specific data available for this compound, this guide leverages information on the closely related and well-studied alkaloid, Sanguinarine, to provide a comparative and informative resource for researchers, scientists, and drug development professionals.

Introduction to Benzophenanthridine Alkaloids

Benzophenanthridine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic aromatic ring system. These compounds are predominantly found in plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot).[1] this compound is one of several benzophenanthridine alkaloids isolated from Sanguinaria canadensis, alongside the more abundant and extensively studied Sanguinarine.[1] These alkaloids are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] The planar, cationic nature of their core structure allows them to intercalate with DNA, a key mechanism underlying their biological actions.[2]

Chemical Structure of this compound

This compound is a quaternary ammonium (B1175870) cation with a complex aromatic structure. Its fundamental chemical properties are summarized below.

Table 1: Chemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₂₂H₂₀NO₅⁺ |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | 5,9,10-trimethoxy-12-methyl-[3][4]dioxolo[4,5-i]benzo[c]phenanthridin-12-ium |

| CAS Number | 55950-33-9 |

| Synonyms | Benzo[c]-1,3-dioxolo[4,5-i]phenanthridinium, 5,9,10-trimethoxy-12-methyl- |

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its atoms and functional groups.

Caption: 2D Chemical Structure of this compound.

Stereochemistry of Benzophenanthridine Alkaloids

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. Chiral molecules, which are non-superimposable on their mirror images, can exist as enantiomers. The specific spatial arrangement of atoms in a chiral molecule is known as its absolute configuration, often designated as (R) or (S) for each stereocenter according to the Cahn-Ingold-Prelog priority rules.

Currently, there is a notable lack of specific information in the scientific literature regarding the stereochemistry of this compound. The core benzophenanthridine structure is largely planar and aromatic, which generally limits the number of stereocenters. However, substitutions on the ring system or partial reduction of the rings could introduce chirality. Without experimental data, such as X-ray crystallography, it is not possible to definitively determine if this compound possesses any stereocenters or to assign its absolute configuration.

Spectroscopic and Physicochemical Properties: A Comparative Analysis with Sanguinarine

Due to the scarcity of published spectroscopic data for this compound, this section provides a detailed summary of the available data for the closely related and well-characterized benzophenanthridine alkaloid, Sanguinarine. This information serves as a valuable reference point for researchers working with this compound and other similar alkaloids.

Table 2: Physicochemical Properties of Sanguinarine [2]

| Property | Value |

| Chemical Formula | C₂₀H₁₄NO₄⁺ |

| Molecular Weight | 332.33 g/mol |

| Melting Point | 277-280 °C |

| Appearance | Reddish-orange crystalline solid |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and chloroform (B151607) |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sanguinarine

The ¹H and ¹³C NMR spectra of Sanguinarine have been well-documented. The chemical shifts provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

Table 3: ¹H NMR Spectroscopic Data for Sanguinarine (in DMSO-d₆) [5]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.73 | s | - |

| H-4 | 8.16 | s | - |

| H-5 | 7.82 | d | 8.5 |

| H-6 | 7.63 | d | 8.5 |

| H-9 | 7.58 | d | 8.8 |

| H-10 | 7.80 | d | 8.8 |

| H-11 | 9.87 | s | - |

| OCH₂O | 6.20 | s | - |

| N-CH₃ | 4.65 | s | - |

Table 4: ¹³C NMR Spectroscopic Data for Sanguinarine (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 104.9 |

| C-2 | 148.1 |

| C-3 | 149.2 |

| C-4 | 102.5 |

| C-4a | 129.9 |

| C-4b | 120.9 |

| C-5 | 123.9 |

| C-6 | 121.7 |

| C-6a | 132.1 |

| C-7 | 147.0 |

| C-8 | 152.4 |

| C-8a | 108.5 |

| C-10a | 125.8 |

| C-10b | 118.0 |

| C-11 | 145.8 |

| C-12a | 121.3 |

| OCH₂O | 102.0 |

| N-CH₃ | 42.6 |

Mass Spectrometry (MS) of Sanguinarine

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structural elucidation.

Table 5: Mass Spectrometry Data for Sanguinarine [6][7]

| Ion | m/z |

| [M]⁺ | 332.1 |

| [M-CH₃]⁺ | 317.1 |

| [M-CO]⁺ | 304.1 |

| [M-CH₂O]⁺ | 302.1 |

The fragmentation pattern of Sanguinarine typically involves the loss of the N-methyl group, followed by the loss of carbon monoxide or formaldehyde (B43269) from the methylenedioxy groups.

Caption: Proposed Mass Spectrometry Fragmentation of Sanguinarine.

Infrared (IR) Spectroscopy of Sanguinarine

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 6: Infrared (IR) Spectroscopic Data for Sanguinarine [8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (N-CH₃) |

| ~1620 | C=N⁺ stretch |

| ~1500, 1470 | Aromatic C=C stretch |

| ~1250 | C-O-C stretch (ether) |

| ~1040 | C-O stretch (methylenedioxy) |

Experimental Protocols

General Protocol for Extraction of Benzophenanthridine Alkaloids from Sanguinaria canadensis

This protocol outlines a general procedure for the extraction of a mixture of benzophenanthridine alkaloids, including this compound and Sanguinarine, from the dried rhizomes of Sanguinaria canadensis.

-

Maceration: The dried and powdered rhizomes are macerated in an acidic aqueous ethanol solution (e.g., 70% ethanol with 1% HCl) for 24-48 hours at room temperature with occasional agitation.

-

Filtration: The mixture is filtered to separate the ethanolic extract from the plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Acid-Base Partitioning:

-

The resulting aqueous solution is washed with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove fats and other non-polar impurities.

-

The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to precipitate the free alkaloids.

-

The precipitated alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).

-

-

Drying and Evaporation: The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid extract.

Caption: General Workflow for Alkaloid Extraction.

Protocol for Purification of Benzophenanthridine Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and purification of individual benzophenanthridine alkaloids from the crude extract using preparative HPLC.

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid). Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a preparative column).

-

Detection: UV detection at a wavelength where the alkaloids show strong absorbance (e.g., 280 nm or 320 nm).

-

-

Fraction Collection: Collect the eluting fractions corresponding to the individual alkaloid peaks.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified alkaloids.

Biological Activity and Signaling Pathways (Inferred from Sanguinarine)

While specific studies on the signaling pathways affected by this compound are limited, the extensive research on Sanguinarine provides valuable insights into the potential biological activities of this class of compounds. Sanguinarine has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.[2]

Inhibition of the JAK/STAT Signaling Pathway

Sanguinarine has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9] This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Sanguinarine can suppress the phosphorylation of STAT3, a key transcription factor in this pathway, leading to the downregulation of its target genes involved in cell survival and proliferation.[9]

Caption: Sanguinarine Inhibition of the JAK/STAT Pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Sanguinarine has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[3][10] It can reduce the phosphorylation of key components like Akt and mTOR.[3]

Caption: Sanguinarine's Effect on the PI3K/Akt/mTOR Pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses and cell survival. Sanguinarine is a potent inhibitor of NF-κB activation.[4] It can block the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[4][11]

Caption: Sanguinarine's Inhibition of the NF-κB Pathway.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sanguinarine has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. In some cancer cells, it can induce apoptosis through the activation of JNK and p38 MAPK pathways, while in others, it may inhibit the ERK pathway, which is often associated with cell proliferation.[12][13]

Caption: Sanguinarine's Modulation of MAPK Pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Sanguinarine has been reported to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.[14][15] This leads to the downregulation of Wnt target genes involved in cell proliferation and migration.[14][15]

Caption: Sanguinarine's Inhibition of the Wnt/β-catenin Pathway.

Conclusion and Future Directions

This compound is a structurally interesting benzophenanthridine alkaloid with potential for biological activity. However, this technical guide highlights a significant gap in the current scientific literature regarding its specific stereochemistry, detailed spectroscopic characterization, and precise molecular mechanisms of action. While the well-documented properties of the related alkaloid Sanguinarine provide a valuable framework for initial investigations, further research is imperative to fully elucidate the unique chemical and biological profile of this compound.

Future research should focus on:

-

Isolation and Purification: Development of robust and scalable methods for the isolation of pure this compound from natural sources.

-

Structural Elucidation: Comprehensive spectroscopic analysis, including 2D NMR techniques and high-resolution mass spectrometry, to confirm its structure and potentially identify any stereoisomers.

-

Stereochemical Analysis: X-ray crystallographic studies to determine its three-dimensional structure and definitively assign its absolute configuration if stereocenters are present.

-

Biological Evaluation: In-depth investigation of its biological activities and a direct comparison with Sanguinarine to understand the influence of its unique substitution pattern on its efficacy and selectivity in various signaling pathways.

A deeper understanding of the structure-activity relationships within the benzophenanthridine alkaloid family, including the specific contributions of compounds like this compound, will be crucial for the development of novel therapeutic agents derived from these natural products.

References

- 1. This compound | C22H20NO5+ | CID 356662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 11. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]

- 12. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Sanguinarine on Invasion, Migration and Wnt/β-catenin Signaling Pathway of Lung Adenocarcinoma Cells [zlfzyj.com]

- 15. Sanguinarine suppresses migration and metastasis in colorectal carcinoma associated with the inversion of EMT through the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Cancer Mechanisms of Sanguinarine

Introduction

Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid derived from plants such as the bloodroot (Sanguinaria canadensis), has demonstrated significant anti-cancer properties across a multitude of human malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate a wide array of cellular signaling pathways, ultimately leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms of action of sanguinarine in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways involved. While often studied alongside related alkaloids like chelerythrine (B190780) and sanguirubine, sanguinarine is the most extensively researched of this group, and as such, is the focus of this guide.[2]

Core Mechanisms of Action

Sanguinarine exerts its anti-neoplastic effects through several primary mechanisms: the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the suppression of tumor cell migration and invasion.

Induction of Apoptosis

A primary mechanism of sanguinarine's anti-cancer activity is the induction of apoptosis.[1][3] This is achieved through multiple interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): Sanguinarine treatment leads to an increase in intracellular ROS.[6][7][8] This oxidative stress triggers downstream apoptotic signaling. The use of ROS scavengers like N-acetyl cysteine (NAC) has been shown to reverse sanguinarine-induced apoptosis, confirming the critical role of ROS.[6][7][9]

-

Mitochondrial Pathway Activation: Sanguinarine disrupts mitochondrial function. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[10][11][12] This promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including key executioner caspases like caspase-3 and caspase-9.[7][11]

-

Inhibition of Survival Proteins: The alkaloid has been shown to down-regulate the expression of Inhibitor of Apoptosis (IAP) family proteins, such as survivin, cIAP1, cIAP2, and XIAP, further promoting apoptosis.[13][14]

Cell Cycle Arrest

Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or S phase.[15][16][17] This blockade is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Treatment with sanguinarine increases the expression of CDK inhibitors such as p21/WAF1 and p27/KIP1.[1][16]

-

Downregulation of Cyclins and CDKs: The expression of cyclins D1, D2, and E, as well as their partner kinases CDK2, CDK4, and CDK6, is significantly reduced following sanguinarine exposure.[1][16]

Anti-Metastatic and Anti-Angiogenic Effects

Sanguinarine has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[1][13] It achieves this by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][15] Furthermore, sanguinarine can inhibit angiogenesis, the formation of new blood vessels required for tumor growth, by suppressing the release of vascular endothelial growth factor (VEGF).[1][18]

Key Signaling Pathways Targeted by Sanguinarine

Sanguinarine's pleiotropic effects are a result of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival.[13][19] Sanguinarine is a potent inhibitor of STAT3 activation.[13][20] It prevents the phosphorylation of STAT3 at both Tyr705 and Ser727, which is necessary for its activation.[13][20] This inhibition is associated with the reduced phosphorylation of upstream kinases like Janus-activated Kinase 2 (Jak2) and Src.[13][20] The downstream consequence is the downregulation of STAT3 target genes that promote cancer cell survival, such as c-myc and survivin.[13][20]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Sanguinarine has been shown to inhibit this pathway at multiple levels.[21][22][23] It can decrease the phosphorylation of key components like PI3K, Akt, and mTOR, thereby suppressing downstream signaling that would otherwise promote cell survival and block apoptosis.[22][23] In some cancer cell lines, this inhibition is a key mechanism behind sanguinarine-induced cell cycle arrest and apoptosis.[17][21]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating genes involved in cell survival, proliferation, and angiogenesis.[1] Sanguinarine is a known inhibitor of the NF-κB signaling pathway.[1][24] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes.[1] This mechanism contributes to sanguinarine's anti-inflammatory and anti-cancer effects.[1][24]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for cell proliferation and survival.[15] Sanguinarine has been shown to inhibit gastric cancer cell growth and invasion by up-regulating Dual‐Specificity Phosphatase 4 (DUSP4).[15] DUSP4, in turn, inactivates MAPKs like ERK by dephosphorylating them.[15] This leads to a reduction in phosphorylated ERK (p-ERK) and the downregulation of downstream targets like MMP-2, thereby inhibiting cell invasion.[15]

Quantitative Data Summary

The efficacy of sanguinarine varies across different cancer cell types. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A375 | Melanoma | 2.378 | [22] |

| A2058 | Melanoma | 2.719 | [22] |

| H1299 | Non-Small Cell Lung Cancer | ~3.0 | [12] |

| H1975 | Non-Small Cell Lung Cancer | ~1.0 | [12] |

| KB | Oral Squamous Cell Carcinoma | ~2.0-3.0 (for cytotoxicity) | [6] |

| DU145 | Prostate Carcinoma | 0.1 - 2.0 (dose-dependent inhibition) | [16] |

| LNCaP | Prostate Carcinoma | 0.1 - 2.0 (dose-dependent inhibition) | [16] |

Table 2: Effects of Sanguinarine on Apoptosis and Cell Cycle Markers

| Cell Line | Treatment | Effect | Reference |

| Prostate (LNCaP, DU145) | 0.1-2 µM for 24h | Induction of p21/WAF1 and p27/KIP1; Downregulation of Cyclins D1, D2, E and CDKs 2, 4, 6 | [16] |

| Gastric (SGC-7901, HGC-27) | Dose-dependent | Upregulation of Bax; Downregulation of Bcl-2; S phase cell cycle arrest | [15] |

| Colon (HT-29) | Dose-dependent | Increased Bax/Bcl-2 ratio; Activation of caspases 3 and 9 | [11] |

| Lung (H1299, H1975) | 1-3 µM | Increased Bax; Decreased Bcl-2 | [12] |

| Breast (MDA-MB-231) | Not specified | Downregulation of Bcl-2 and c-FLIP |

Detailed Experimental Methodologies

The findings presented in this guide are based on a range of standard and advanced cell and molecular biology techniques.

Cell Viability and Proliferation Assays

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used. Cancer cells are seeded in 96-well plates, treated with varying concentrations of sanguinarine for specified time periods (e.g., 24 hours).[6][16][18] MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured with a microplate reader to determine cell viability relative to untreated controls.

-

Data Output: Provides quantitative data on cell growth inhibition and allows for the calculation of IC50 values.[22]

Apoptosis Assays

-

Methodology: Apoptosis is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. DNA laddering assays and TUNEL assays are also used to detect DNA fragmentation, a hallmark of apoptosis.[1][16]

-

Data Output: Quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Cell Cycle Analysis

-

Methodology: Cells are treated with sanguinarine, harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye like Propidium Iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.

-

Data Output: A histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][16]

Western Blot Analysis

-

Methodology: This technique is used to detect changes in the expression levels of specific proteins. Cells are treated with sanguinarine, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., p-STAT3, Akt, Bcl-2, Bax, caspases). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[13][15][20]

-

Data Output: Provides semi-quantitative data on the up- or down-regulation of key proteins in the signaling pathways of interest.

ROS Detection

-

Methodology: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment with sanguinarine, cells are incubated with the probe. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.[9][18]

-

Data Output: Quantifies the relative increase in intracellular ROS levels compared to control cells.

Overall Mechanism Workflow

The multifaceted anti-cancer action of sanguinarine can be visualized as a coordinated network of events, initiated by cellular uptake and culminating in cell death or growth arrest.

Conclusion and Future Perspectives

Sanguinarine is a potent, naturally derived compound that combats cancer through a multi-pronged approach, including the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like STAT3, PI3K/Akt, and NF-κB. Its ability to target multiple dysregulated pathways simultaneously makes it a promising candidate for further pre-clinical and clinical investigation. Future research should focus on improving its bioavailability and exploring its potential in combination therapies to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance.[7][10][21]

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sanguinarine impairs lysosomal function and induces ROS-dependent mitophagy and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]

- 11. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Unveiling the In Vitro Targets of Sanguirubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sanguirubine, a benzophenanthridine alkaloid isolated from plants such as Sanguinaria canadensis, has garnered significant attention for its diverse biological activities. Its active component, sanguinarine (B192314), has demonstrated potent in vitro effects across a spectrum of cell types, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the known in vitro biological targets of sanguinarine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

Sanguinarine exhibits a range of inhibitory concentrations across various cell lines and biological targets. The following tables summarize the key quantitative data reported in the literature, providing a comparative view of its potency.

Table 1: Cytotoxicity of Sanguinarine Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 1.6 ± 0.1 | [1] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | [2] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | [2] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [2] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [2] |

| H1299 | Non-small cell lung cancer | Varies | [3] |

| H1975 | Non-small cell lung cancer | Varies | [3] |

| MDA-MB-231 | Triple-negative Breast Cancer | 2.5 - 4.5 | [4] |

| MDA-MB-468 | Triple-negative Breast Cancer | 1 - 4 | [4] |

Table 2: Enzyme Inhibition and Antimicrobial Activity of Sanguinarine

| Target | Activity | Value | Reference |

| Lysine-specific demethylase 1 (LSD1) | IC50 | 0.4 µM | [3][5] |

| Oxidative Burst (fMLP-induced) | IC50 | 1.5 µM | [6] |

| Oxidative Burst (PMA-induced) | IC50 | 1.8 µM | [6] |

| Candida albicans | MIC | 112.8–150.5 μM | [7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.12 to 6.25 µg/ml | [8] |

| Plaque Bacteria | MIC | 1 to 32 µg/mL | [9] |

Key Biological Targets and Mechanisms of Action

In vitro studies have elucidated several key molecular targets and signaling pathways through which sanguinarine exerts its biological effects. These include the induction of apoptosis, disruption of microtubule dynamics, and modulation of critical cellular signaling cascades.

Induction of Apoptosis

A primary mechanism of sanguinarine's anticancer activity is the induction of programmed cell death, or apoptosis.[10][11][12] This process is initiated through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

-

ROS-Dependent Apoptosis: Sanguinarine treatment leads to an increase in intracellular ROS levels.[13][14] This oxidative stress can trigger downstream signaling events, including the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis.[13]

-

Mitochondrial Pathway: Sanguinarine can induce mitochondrial membrane potential loss, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[15][16] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[3][11][15]

-

Extrinsic Pathway: Sanguinarine has been shown to upregulate the expression of death receptors such as DR5/TRAILR2, leading to the activation of caspase-8.[16]

The interplay of these pathways culminates in the activation of executioner caspases and cleavage of substrates like PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15]

Figure 1: Sanguinarine-induced apoptosis pathways.

Disruption of Microtubule Assembly

Sanguinarine has been shown to interfere with the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] It binds directly to tubulin, the protein subunit of microtubules, inducing conformational changes.[1] At lower concentrations, sanguinarine leads to the depolymerization of microtubules, while at higher concentrations, it can cause the formation of tubulin aggregates.[1] This disruption of microtubule function contributes to its antiproliferative effects.

Figure 2: Sanguinarine's effect on microtubule assembly.

Modulation of Signaling Pathways

Sanguinarine influences several key signaling pathways that are often dysregulated in cancer and other diseases.

-

NF-κB Pathway: Sanguinarine is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a crucial regulator of inflammation, immunity, and cell survival. By inhibiting NF-κB activation, sanguinarine can suppress the expression of pro-inflammatory and anti-apoptotic genes.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of sanguinarine.[15] It has been shown to suppress the constitutive activation of STAT3, a key oncogenic transcription factor, leading to the downregulation of its target genes involved in cell proliferation and survival.[15]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by sanguinarine.[4] Studies have shown that sanguinarine can inhibit the phosphorylation of AKT, thereby attenuating downstream signaling.[4][16]

Figure 3: Key signaling pathways modulated by Sanguinarine.

Other Notable Targets

-

DNA Intercalation: Sanguinarine can intercalate into the DNA double helix, which can interfere with DNA replication and transcription.[18][19]

-

Enzyme Inhibition: As noted in the quantitative data, sanguinarine is a potent inhibitor of enzymes like Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.[3][5]

-

Antimicrobial and Antifungal Effects: Sanguinarine exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[7][8][9] Its mechanism of action in microorganisms includes disruption of the cell membrane and inhibition of key cellular processes.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the in vitro effects of sanguinarine.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of sanguinarine for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

-

-

AlamarBlue™ Assay:

-

Seed cells in a 96-well plate and treat with sanguinarine as described for the MTT assay.

-

Add AlamarBlue™ reagent to each well and incubate for a specified time.

-

Measure the fluorescence or absorbance at the recommended wavelengths. The signal is proportional to the metabolic activity of viable cells.[4]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with sanguinarine for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.[14]

-

-

Caspase Activity Assay:

-

Treat cells with sanguinarine.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore.

-

Measure the fluorescence or absorbance to quantify caspase activity.[20]

-

Western Blotting for Protein Expression Analysis

-

Treat cells with sanguinarine and then lyse them to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Figure 4: General workflow for Western Blotting.

Enzyme Inhibition Assay (e.g., LSD1)

-

Incubate the recombinant enzyme (e.g., LSD1) with various concentrations of sanguinarine in an appropriate reaction buffer.

-

Add the enzyme's substrate (e.g., a methylated histone peptide) to initiate the reaction.

-

The reaction may be coupled to a secondary reaction that produces a detectable signal (e.g., fluorescence or absorbance).

-

Measure the signal over time using a plate reader.

-

Calculate the rate of the reaction and determine the IC50 value of sanguinarine.[3][5]

Microbroth Dilution Assay for MIC Determination

-

Prepare a serial dilution of sanguinarine in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions for microbial growth.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of sanguinarine that visibly inhibits microbial growth.[7][8]

Conclusion

In vitro research has extensively characterized sanguinarine as a multi-target agent with significant potential in oncology and infectious diseases. Its ability to induce apoptosis, disrupt microtubule dynamics, and modulate key signaling pathways underscores its pleiotropic effects. The quantitative data presented in this guide provides a valuable resource for comparing its potency against various biological targets. The detailed experimental protocols offer a foundation for researchers seeking to further investigate the mechanisms of action of this promising natural compound. Future in vivo studies are warranted to translate these in vitro findings into potential therapeutic applications.

References

- 1. The benzophenanthridine alkaloid sanguinarine perturbs microtubule assembly dynamics through tubulin binding. A possible mechanism for its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

Pharmacological Properties of Sanguinarine Alkaloid: An In-depth Technical Guide

Introduction

Sanguinarine (B192314) is a benzophenanthridine alkaloid derived from the rhizomes of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2] It has a long history of use in traditional medicine and has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of sanguinarine, with a focus on its anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects. For each property, this guide summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Properties

Sanguinarine exhibits potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3] Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate various signaling pathways crucial for cancer cell survival and progression.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of sanguinarine has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and experimental conditions. A summary of these values is presented in Table 1.

Table 1: Cytotoxicity of Sanguinarine Against Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Melanoma | A375 | 2.378 | [4] |

| Melanoma | A2058 | 2.719 | [4] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 3.11 | [1] |

| Triple-Negative Breast Cancer | MDA-MB-468 | 2.97 | [1] |

| Neuroblastoma | SH-SY5Y | ~5 | [5] |

| Neuroblastoma | Kelly | ~5 | [5] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of sanguinarine and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

This protocol outlines a typical in vivo study to evaluate the anticancer efficacy of sanguinarine.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer sanguinarine (e.g., 2, 4, or 8 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.[4]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).[4]

Signaling Pathways

Sanguinarine's anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and STAT3 pathways.

Sanguinarine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4]

Caption: Sanguinarine inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.

Sanguinarine also suppresses the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes tumor growth and survival.[6][7]

Caption: Sanguinarine inhibits the JAK/STAT3 pathway by reducing the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of target genes involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

Sanguinarine exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[8]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of sanguinarine has been demonstrated in various models, with specific IC50 values for the inhibition of key inflammatory targets.

Table 2: Anti-inflammatory Activity of Sanguinarine

| Target/Model | IC50 (µM) | Reference |

| TNF-α-induced NF-κB activation | ~3 | [9] |

| TNF-α-induced CCL2 expression (MDA-MB-231 cells) | < 2.0 | [1] |

Experimental Protocols

This protocol is used to assess the in vitro anti-inflammatory activity of sanguinarine.

-

Cell Culture: Culture murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of sanguinarine for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated group and determine the IC50 value.

This is a classic in vivo model for evaluating acute inflammation.

-

Animal Groups: Divide rats into control and treatment groups.

-

Drug Administration: Administer sanguinarine or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Signaling Pathways

The anti-inflammatory effects of sanguinarine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Sanguinarine is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[10]

Caption: Sanguinarine inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Sanguinarine also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the production of inflammatory mediators.[8]

Caption: Sanguinarine inhibits the MAPK pathway by reducing the phosphorylation of p38, JNK, and ERK, leading to decreased production of inflammatory mediators.

Antimicrobial Properties

Sanguinarine possesses broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of key cellular processes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of sanguinarine is typically reported as the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Sanguinarine

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1.56 - 6.25 | [11] |

| Candida albicans | 37.5 - 50 | [12] |

Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial twofold dilutions of sanguinarine in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without sanguinarine) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of sanguinarine that completely inhibits visible growth of the microorganism.

Neuroprotective Properties

Sanguinarine has demonstrated neuroprotective effects in models of cerebral ischemia and neuroinflammation.[13][14]

Quantitative Data: Neuroprotective Activity

Quantitative data on the neuroprotective effects of sanguinarine are emerging from in vivo studies.

Table 4: Neuroprotective Effects of Sanguinarine

| Animal Model | Dosage | Key Findings | Reference |

| Rat MCAO model | 15 mg/kg | Significant reduction in cerebral infarct volume | [13] |

| Rat CCI model | 6.25 mg/kg | Significant reduction in mechanical and thermal hyperalgesia | [15] |

Experimental Protocols

This model is widely used to study ischemic stroke.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

-

Surgical Procedure: Expose the common carotid artery and introduce a filament to occlude the middle cerebral artery.

-

Drug Administration: Administer sanguinarine (e.g., 15 mg/kg) intraperitoneally before or after the occlusion.[13]

-

Neurological Assessment: Evaluate neurological deficits at specific time points after MCAO.

-

Infarct Volume Measurement: At the end of the experiment, euthanize the rats, and stain the brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.

Cardiovascular Properties

Sanguinarine exhibits various effects on the cardiovascular system, including antiplatelet and potential inotropic and hypotensive activities.[16]

Quantitative Data: Cardiovascular Effects

The antiplatelet activity of sanguinarine has been quantified with IC50 values.

Table 5: Cardiovascular Effects of Sanguinarine

| Activity | IC50 (µM) | Reference |

| Inhibition of platelet aggregation | 4.4 - 8.6 | [17] |

Conclusion

Sanguinarine is a promising natural alkaloid with a diverse range of pharmacological properties, including potent anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. The quantitative data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of sanguinarine as a potential therapeutic agent for various diseases. Continued investigation into its efficacy, safety, and drug delivery systems is warranted to fully realize its clinical potential.

References

- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Inflammatory Effects of Sanguinarine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has garnered significant scientific interest for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-tumor properties.[1][2][3] Notably, extensive research has highlighted its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutic agents for various inflammatory diseases.[4][5][6] This technical guide provides an in-depth overview of the molecular mechanisms underlying Sanguinarine's anti-inflammatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Anti-Inflammatory Action

Sanguinarine exerts its anti-inflammatory effects by modulating several key signaling pathways and mediators integral to the inflammatory cascade. Its multifaceted approach involves the inhibition of pro-inflammatory transcription factors, suppression of critical signaling kinases, and a reduction in the expression of inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] Sanguinarine is a potent inhibitor of NF-κB activation.[7] It blocks the tumor necrosis factor (TNF)-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[7] This action prevents the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of NF-κB target genes.[7] Studies have shown that Sanguinarine's inhibitory effect occurs at a step prior to IκBα phosphorylation, effectively shutting down the pathway in response to various inducers like TNF-α, interleukin-1 (IL-1), and lipopolysaccharide (LPS).[7][9] Furthermore, Sanguinarine has been observed to inhibit the IKBKE, an upstream regulator of the NF-κB pathway.[10]

Modulation of MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, ERK1/2, and JNK, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[4] Sanguinarine has been shown to inhibit the activation of the MAPK pathway.[4][5] In a rat model of neuropathic pain, Sanguinarine attenuated pain by suppressing p38 MAPK signaling, which led to the downregulation of TNF-α, IL-1β, IL-6, and NF-κB activation.[11] It has also been shown to modulate c-MET/MAPK signaling.[12] This inhibition of MAPK activity alters the synthesis and release of inflammatory mediators, contributing significantly to Sanguinarine's anti-inflammatory profile.[4][5]

Suppression of JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in inflammation and immunity.[13][14] Sanguinarine has been identified as an inhibitor of this pathway. It suppresses the constitutive and IL-6-induced phosphorylation of STAT3.[15][16] This inhibition is correlated with a reduction in the phosphorylation of Janus-activated Kinase 2 (JAK2).[16] By blocking the JAK/STAT pathway, Sanguinarine downregulates the expression of STAT3-mediated genes, such as c-myc and survivin, which are involved in cell survival and proliferation.[16]

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[17][18] Sanguinarine has been shown to attenuate cellular injury by activating the Nrf2 pathway, which in turn suppresses the NLRP3 inflammasome.[19] By inhibiting the NLRP3 inflammasome, Sanguinarine reduces the secretion of IL-1β and IL-18, thereby mitigating the inflammatory response.[19]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Sanguinarine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Sanguinarine

| Cell Line / Type | Stimulus | Sanguinarine Conc. | Measured Effect | Reference |

| Human Monocyte-derived Macrophages | LPS | Not specified | Declined CCL-2 expression by a factor of 3.5 (2h) and 4.3 (8h). Decreased IL-6 mRNA by a factor of 3.9 (2h). | [20] |

| Human Myeloid ML-1a cells | TNF | Dose-dependent | Completely suppressed NF-κB activation. | [7] |

| Human Platelets | Various | 4.4 - 8.6 µM (IC₅₀) | Inhibited platelet aggregation induced by arachidonic acid (IC₅₀=8.3µM) and collagen (IC₅₀=7.7µM). | [21] |

| Human Platelets | - | 28 µM (IC₅₀) | Suppressed cyclooxygenase-1 (COX-1) activity. | [21] |

| Human Chondrocytes | IL-1β | Not specified | Inhibited expression of MMP-1, MMP-3, MMP-13, and ADAMTS-5. | [22] |

| TNBC Cells (MDA-MB-231, -468) | TNF-α | Not specified | Inhibited protein expression of IKBKE and NF-κB signaling pathways. | [10] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects of Sanguinarine

| Animal Model | Sanguinarine Dose | Measured Effect | Reference |

| Rat (Chronic Constriction Injury) | 1.00, 2.50, 6.25 mg/kg | Alleviated neuropathic pain, decreased spinal cord levels of TNF-α, IL-1β, and IL-6. | [11] |

| Mouse (Ulcerative Colitis) | 1, 5, 10 mg/kg | Alleviated weight loss, reduced colonic damage, decreased TNF-α, IL-1β, and IL-6 in serum and colonic tissues.[5] | |

| Rat (Carrageenan-induced Paw Edema) | Not specified | Reduced paw tissue concentration of TNF-α and Matrix Metalloproteinase-9 (MMP-9). | [23] |

| Mouse (LPS-induced Ulcerative Colitis) | 5 mg/kg (oral gavage) | Significantly reduced elevated levels of TNFα, IL-1β, and IL-6. | |

| Mouse Bone Marrow Cells | 5, 10, 15 mg/kg (i.p.) | Induced dose-dependent clastogenicity and sister chromatid exchange. Not cytotoxic at these doses. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the anti-inflammatory effects of Sanguinarine.

Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in a human monocytic cell line (e.g., THP-1) and the assessment of Sanguinarine's inhibitory effect.[24]

A. Materials

-

THP-1 cells

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Sanguinarine solution (dissolved in DMSO, then diluted in media)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for analysis (ELISA kits for cytokines, RIPA buffer for Western blot, TRIzol for RNA extraction)

B. Experimental Workflow

C. Procedure

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. Differentiate cells into macrophage-like cells by treating with PMA in a multi-well plate. After incubation, wash the adherent cells with PBS and add fresh, PMA-free medium.[24]

-

Sanguinarine Treatment: Pre-incubate the differentiated macrophages with varying concentrations of Sanguinarine or a vehicle control for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS to the media and incubate for a specified period (e.g., 4 hours for signaling pathway analysis, 24 hours for cytokine secretion).[25]

-

Sample Collection & Analysis:

-

Cytokines: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

-

Protein Expression: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins like p65, IκBα, p38, and JNK.

-

Gene Expression: Extract total RNA from the cells and perform RT-qPCR to measure the mRNA levels of pro-inflammatory genes.[20]

-

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[26]

A. Materials

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Sanguinarine solution for administration (e.g., oral gavage)

-

1% Carrageenan solution in sterile saline

-

Pletysmometer or digital calipers for measuring paw volume/thickness

-

Anesthetic and materials for tissue collection

B. Experimental Workflow

C. Procedure

-

Animal Grouping: Randomly divide animals into groups: a negative control (vehicle), a positive control (a standard NSAID like Indomethacin), and Sanguinarine treatment groups (multiple doses).

-

Drug Administration: Administer Sanguinarine or the control substances via the desired route (e.g., oral gavage) approximately 60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., hourly for 5 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group. At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histological or biochemical analysis (e.g., measuring cytokine levels).[27]

Conclusion and Future Perspectives

Sanguinarine demonstrates robust anti-inflammatory activity through the comprehensive modulation of key signaling pathways, including NF-κB, MAPK, and JAK-STAT, and by inhibiting the production of a wide array of pro-inflammatory mediators. The data from both in vitro and in vivo models strongly support its potential as a therapeutic agent for inflammatory conditions. However, it is important to note that some studies have indicated potential for clastogenicity at higher doses, warranting careful dose-response and safety evaluations.[3] Future research should focus on optimizing delivery systems to enhance bioavailability and target specificity, conducting long-term safety and efficacy studies in chronic inflammation models, and ultimately, translating these promising preclinical findings into clinical applications for human inflammatory diseases.

References

- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]